Ganoderic Acid Lm2
Overview
Description
Ganoderic Acid Lm2 is a lanostane-type triterpenoid isolated from the fruiting bodies of Ganoderma lucidum, a well-known medicinal mushroom. This compound is part of a larger group of ganoderic acids, which are highly oxygenated triterpenoids. These compounds are of significant interest due to their biological activities, including anti-tumor, hepatoprotective, and immunomodulatory effects. Ganoderic Acid Lm2 has been identified alongside other triterpenes, contributing to the pharmacological profile of Ganoderma lucidum extracts. It is noteworthy for its potent enhancement of ConA-induced mice splenocytes proliferation in vitro, indicating potential immunomodulatory properties (Luo, Zhao, & Lin, 2002).
Synthesis Analysis
The biosynthesis of ganoderic acids, including Ganoderic Acid Lm2, involves several key enzymes and pathways. Cytochrome P450 enzymes from Ganoderma lucidum, such as CYP512U6, play a crucial role in the hydroxylation of ganoderic acids, a step critical for their biosynthesis. This process is part of the more extensive metabolic pathways of terpenoids in fungi, which also involves other enzymes like 3-keto sterol reductase from yeast for specific modifications. These enzymatic pathways contribute to the structural diversity of ganoderic acids observed in Ganoderma lucidum (Yang et al., 2018).
Molecular Structure Analysis
Ganoderic Acid Lm2's structure is characterized by its lanostane skeleton, which is a common feature among triterpenoids. This compound, specifically named (23S) 7α, -dihydroxy-3, 11, 15-trioxo-5α-lanosta-8, 24-dien-26-oic acid, showcases a variety of functional groups, including hydroxyl and oxo groups, that contribute to its biological activity. The molecular structure elucidates the compound's potential interactions with biological targets, underlying its pharmacological effects (Luo, Zhao, & Lin, 2002).
Chemical Reactions and Properties
Ganoderic acids undergo various chemical reactions, including oxidation and reduction, facilitated by enzymes such as cytochrome P450s. These reactions are crucial for the biosynthesis and functional diversification of ganoderic acids. The chemical properties of Ganoderic Acid Lm2, such as its solubility and reactivity, are influenced by its functional groups, contributing to its biological activity and interaction with cellular components. The enzymatic modifications, including hydroxylation, significantly impact the pharmacological properties of these compounds (Yang et al., 2018).
Physical Properties Analysis
While specific details on the physical properties of Ganoderic Acid Lm2, such as melting point, solubility, and crystalline structure, are not directly provided in the available literature, these characteristics are generally influenced by the molecular structure. The lanostane skeleton and the distribution of hydroxyl and oxo groups across the molecule would affect its physical state, solubility in various solvents, and interactions with biological molecules, playing a role in its medicinal properties.
Chemical Properties Analysis
The chemical properties of Ganoderic Acid Lm2 are characterized by its reactivity and interactions with biological molecules. The presence of multiple functional groups allows for potential hydrogen bonding, hydrophobic interactions, and reactivity towards nucleophiles. These interactions are fundamental to the compound's biological activities, including its immunomodulatory effects, by influencing cell signaling pathways and potentially binding to specific protein targets. The compound's ability to enhance splenocytes proliferation suggests that its chemical properties facilitate modulation of immune responses (Luo, Zhao, & Lin, 2002).
Scientific Research Applications
Cancer Treatment Enhancement
Ganoderic acids, including Ganoderic Acid Lm2, have shown potential in enhancing cancer treatment. Specifically, Ganoderic Acid A, a related compound, was found to inhibit the JAK-STAT3 signaling pathway, thereby sensitizing HepG2 liver cancer cells to cisplatin, a common chemotherapeutic agent (Yao, Li, Xu, & Lü, 2012). Similarly, Ganoderic Acid DM induced DNA damage, cell cycle arrest, and apoptosis in human breast cancer cells, suggesting its potential as an anti-cancer agent (Wu et al., 2012).
Biosynthetic Pathways
Research on the biosynthetic pathways of ganoderic acids like Ganoderic Acid Lm2 is crucial for understanding their production and potential modifications for therapeutic use. For instance, the study of a cytochrome P450 gene from Ganoderma lucidum has shed light on the biosynthesis of ganoderic acids (Yang et al., 2018).
Hepatoprotective Properties
Ganoderic acids have been explored for their hepatoprotective effects. A study demonstrated that ganoderic acid-loaded solid lipid nanoparticles significantly restored levels of serum hepatic markers and antioxidant enzymes in a model of hepatotoxicity (Shafique et al., 2019).
Anti-Diabetic Effects
Ganoderic Acid Lm2 and related compounds have been investigated for their potential in treating diabetes. A study highlighted the protective effect of ganoderic acid against streptozotocin-induced diabetes and inflammation in rats (Ren, 2019).
Antiviral Properties
Ganoderic acids have shown efficacy against viruses like HIV-1. A study identified compounds from Ganoderma lucidum, including ganoderic acids, that inhibited HIV-1 protease, a key enzyme in the life cycle of the virus (El-mekkawy et al., 1998).
Mechanisms of Action
Understanding the molecular mechanisms of ganoderic acids is crucial for their therapeutic application. A review focused on the pharmacological activities and potential applications of various ganoderic acids, including Acid Lm2, in functional foods and nutraceuticals (Liang et al., 2019).
Safety And Hazards
Future Directions
The future directions for research on Ganoderic Acid Lm2 and other ganoderic acids include determining the basis of diversification of different types of ganoderic acids isolated with different bioactivities . There is also interest in exploring viable avenues for hyper-production of ganoderic acids .
properties
IUPAC Name |
(E,4S,6R)-4-hydroxy-6-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h11,15,17-19,21,31-32H,8-10,12-14H2,1-7H3,(H,36,37)/b16-11+/t15-,17+,18-,19+,21+,28+,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIVANDTNNUXRH-LEWHDHFNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H](/C=C(\C)/C(=O)O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ganoderic Acid Lm2 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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